4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a piperidine ring, and a chloropyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Chloropyrimidine Moiety: The chloropyrimidine moiety is attached via an etherification reaction, where the hydroxyl group of the piperidine ring reacts with the chloropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic diseases such as type 2 diabetes.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it stimulates glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones such as GLP-1 . This dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
BMS-903452: Another GPR119 agonist with a similar structure but different substituents on the pyrrolidinone and piperidine rings.
Piracetam Analogs: Compounds with a pyrrolidinone core structure but different functional groups, used for cognitive enhancement.
Thienopyridines: Compounds containing a thiophene ring fused to a pyridine ring, used in various therapeutic applications.
Uniqueness
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups and its dual mechanism of action as a GPR119 agonist. This makes it particularly effective in modulating glucose levels and offers potential advantages over other compounds with similar therapeutic targets .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-11-22-20(23-12-15)28-17-6-8-24(9-7-17)19(27)14-10-18(26)25(13-14)16-4-2-1-3-5-16/h1-5,11-12,14,17H,6-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEUXJNBBVWDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.